molecular formula C16H14Br2N6O4S B12425039 Aprocitentan D4

Aprocitentan D4

货号: B12425039
分子量: 550.2 g/mol
InChI 键: DKULOVKANLVDEA-NZLXMSDQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The preparation of Aprocitentan D4 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of a new crystal form of Aprocitentan, referred to as "Compound I" . The preparation involves the following steps:

    Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds, which are then used to form the final product.

    Reaction Conditions: The reaction conditions include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the desired crystal form.

化学反应分析

Aprocitentan D4 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions are typically the active metabolites or modified versions of the original compound.

生物活性

Aprocitentan D4, the active metabolite of macitentan, is a dual endothelin receptor antagonist (ERA) specifically targeting the endothelin-1 (ET-1) receptors, A and B. This compound has gained attention for its potential in treating resistant hypertension, particularly in patients inadequately controlled with standard therapies. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile based on recent studies.

This compound functions by inhibiting the binding of ET-1 to both endothelin receptor types (ETA and ETB). This action mitigates various hypertensive effects associated with ET-1 overexpression, including:

  • Endothelial Dysfunction : Aprocitentan helps restore normal endothelial function by blocking the vasoconstrictive effects of ET-1.
  • Vascular Hypertrophy and Remodeling : By preventing ET-1's action, it reduces structural changes in blood vessels that contribute to hypertension.
  • Sympathetic Activation : The antagonist effect lowers sympathetic nervous system activity, which can elevate blood pressure.
  • Aldosterone Synthesis : It decreases aldosterone production, leading to reduced sodium retention and lower blood volume .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : The absolute oral bioavailability remains unknown; however, peak plasma concentration (Cmax) after a 25 mg dose is approximately 1.3 mcg/mL.
  • Volume of Distribution : Estimated at around 20 L.
  • Protein Binding : Over 99% protein-bound in plasma, primarily to albumin.
  • Half-life : Approximately 44 hours, achieving steady-state conditions after about eight days .

Key Findings from Clinical Trials

The PRECISION study was pivotal in establishing the efficacy of this compound in managing resistant hypertension. The trial involved 730 patients with office systolic blood pressure exceeding 140 mm Hg despite treatment with at least three antihypertensive agents. Key outcomes included:

  • Blood Pressure Reduction :
    • Aprocitentan doses of 12.5 mg and 25 mg resulted in significant reductions in sitting systolic blood pressure (SBP) compared to placebo:
      • Mean change at week 4: -15.3 mmHg (12.5 mg) and -15.2 mmHg (25 mg) versus -11.5 mmHg for placebo .
Dose (mg)Mean Change in SBP (mmHg)p-value
12.5-15.3<0.0042
25-15.2<0.0046
Placebo-11.5
  • Sustained Effects : Continued efficacy was observed at week 40, with significant differences maintained against placebo .

Safety Profile

The safety assessment indicated that this compound was generally well-tolerated:

  • Adverse Events : The incidence ranged from 22% to 40% across various doses, similar to placebo rates (36%).
  • Common Adverse Events : Mild to moderate fluid retention was noted more frequently with Aprocitentan compared to placebo, leading to discontinuation in some cases .

Case Studies and Observations

In a case analysis from the PRECISION study:

  • Patients with chronic kidney disease and diabetes showed significant improvements in blood pressure control without exacerbating their underlying conditions.
  • Notably, some patients experienced dose-dependent decreases in hemoglobin and serum urate levels, suggesting an effect on erythropoiesis and uric acid metabolism .

属性

分子式

C16H14Br2N6O4S

分子量

550.2 g/mol

IUPAC 名称

5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-6-(sulfamoylamino)pyrimidine

InChI

InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)/i5D2,6D2

InChI 键

DKULOVKANLVDEA-NZLXMSDQSA-N

手性 SMILES

[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)N

规范 SMILES

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。